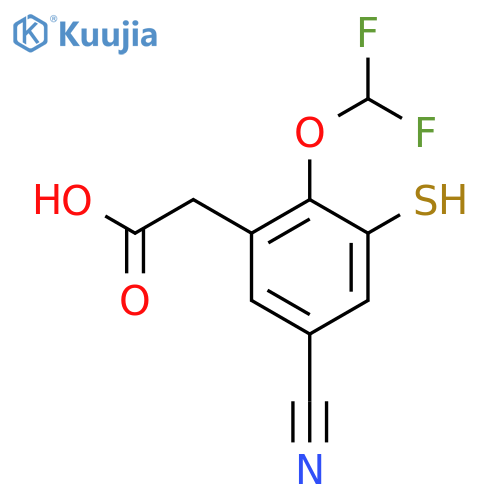Cas no 1807285-83-1 (5-Cyano-2-difluoromethoxy-3-mercaptophenylacetic acid)

1807285-83-1 structure
商品名:5-Cyano-2-difluoromethoxy-3-mercaptophenylacetic acid
CAS番号:1807285-83-1
MF:C10H7F2NO3S
メガワット:259.229288339615
CID:4960929
5-Cyano-2-difluoromethoxy-3-mercaptophenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 5-Cyano-2-difluoromethoxy-3-mercaptophenylacetic acid
-
- インチ: 1S/C10H7F2NO3S/c11-10(12)16-9-6(3-8(14)15)1-5(4-13)2-7(9)17/h1-2,10,17H,3H2,(H,14,15)
- InChIKey: WVPSVPATSRDDOJ-UHFFFAOYSA-N
- ほほえんだ: SC1=CC(C#N)=CC(CC(=O)O)=C1OC(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 331
- トポロジー分子極性表面積: 71.3
- 疎水性パラメータ計算基準値(XlogP): 2.2
5-Cyano-2-difluoromethoxy-3-mercaptophenylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014005931-1g |
5-Cyano-2-difluoromethoxy-3-mercaptophenylacetic acid |
1807285-83-1 | 97% | 1g |
$1460.20 | 2023-09-03 | |
| Alichem | A014005931-500mg |
5-Cyano-2-difluoromethoxy-3-mercaptophenylacetic acid |
1807285-83-1 | 97% | 500mg |
$823.15 | 2023-09-03 | |
| Alichem | A014005931-250mg |
5-Cyano-2-difluoromethoxy-3-mercaptophenylacetic acid |
1807285-83-1 | 97% | 250mg |
$489.60 | 2023-09-03 |
5-Cyano-2-difluoromethoxy-3-mercaptophenylacetic acid 関連文献
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
1807285-83-1 (5-Cyano-2-difluoromethoxy-3-mercaptophenylacetic acid) 関連製品
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
